molecular formula C16H13FO B8177792 1-Ethynyl-4-(4-fluorophenethoxy)benzene

1-Ethynyl-4-(4-fluorophenethoxy)benzene

Cat. No.: B8177792
M. Wt: 240.27 g/mol
InChI Key: LPCPSHYESUZRCY-UHFFFAOYSA-N
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Description

1-Ethynyl-4-(4-fluorophenethoxy)benzene is an aromatic compound featuring a terminal alkyne group (–C≡CH) attached to a benzene ring substituted with a 4-fluorophenethoxy moiety (–OCH₂CH₂C₆H₄F). This structure combines the electronic effects of the ethynyl group with the steric and polar characteristics imparted by the fluorinated phenethoxy chain.

Properties

IUPAC Name

1-ethynyl-4-[2-(4-fluorophenyl)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO/c1-2-13-5-9-16(10-6-13)18-12-11-14-3-7-15(17)8-4-14/h1,3-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCPSHYESUZRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Ethynyl-4-(4-fluorophenethoxy)benzene typically involves organic synthesis reactions such as etherification, reduction, and substitution reactions . The specific synthetic routes and reaction conditions can vary, but common methods include the use of catalysts and specific reagents to achieve the desired product. Industrial production methods may involve scaling up these reactions to produce larger quantities of the compound efficiently.

Chemical Reactions Analysis

1-Ethynyl-4-(4-fluorophenethoxy)benzene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-Ethynyl-4-(4-fluorophenethoxy)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of biological processes and interactions at the molecular level.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-(4-fluorophenethoxy)benzene involves its interaction with specific molecular targets and pathways. The ethynyl and fluorophenethoxy groups may interact with enzymes or receptors, leading to changes in biological activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and spectral properties of 1-Ethynyl-4-(4-fluorophenethoxy)benzene with analogous compounds:

Compound Name Substituent Molecular Weight (g/mol) Boiling Point (°C) Key Spectral Data (¹H NMR, δ ppm) References
1-Ethynyl-4-(trifluoromethyl)benzene –CF₃ 170.13 60 (at 65 mmHg) 7.42 (d, Ar-H), 3.06 (s, –C≡CH)
1-Ethynyl-4-(trifluoromethoxy)benzene –OCF₃ 186.13 88–94 (at 30 mmHg) 7.31 (d, Ar-H), 3.06 (s, –C≡CH)
1-Ethynyl-4-(methylsulfanyl)benzene –SCH₃ 148.22 N/A N/A
1-Ethynyl-4-(phenylmethoxy)benzene –OCH₂C₆H₅ 210.26 N/A N/A
1-Ethynyl-4-(4-fluorophenethoxy)benzene –OCH₂CH₂C₆H₄F ~260.27 (estimated) N/A –C≡CH proton expected near δ 3.06

Key Observations :

  • Electronic Effects : The electron-withdrawing –CF₃ and –OCF₃ groups reduce electron density on the benzene ring, as evidenced by downfield shifts in aromatic protons (δ 7.31–7.42 ppm) . The 4-fluorophenethoxy group likely exerts a similar effect due to the fluorine atom’s electronegativity.

Reactivity in Chemical Reactions

Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • 1-Ethynyl-4-(trifluoromethyl)benzene reacts with benzyl azide to form 1-benzyl-4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole. However, its low solubility in flow systems necessitates dilution to avoid precipitation .
  • 1-Ethynyl-4-(4-fluorophenethoxy)benzene is expected to exhibit similar reactivity, but its bulky substituent may reduce reaction efficiency in constrained environments (e.g., microfluidic reactors).
Hydrogenation Selectivity
  • 1-Ethynyl-4-(phenylethynyl)benzene undergoes selective hydrogenation of terminal alkynes to alkenes using Pt1/N–C catalysts (99% selectivity), whereas internal alkynes remain intact. In contrast, non-selective Pt–NPs/N–C catalysts hydrogenate both alkyne types .
  • The 4-fluorophenethoxy group’s electron-withdrawing nature may further enhance selectivity in hydrogenation by stabilizing transition states involving terminal alkynes.

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